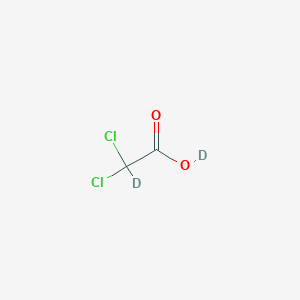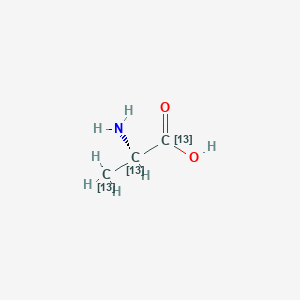
2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone
Overview
Description
2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone (CMFQ) is a synthetic molecule with a variety of applications in scientific research. It is a member of the quinolinone family, a group of compounds with a range of biological activities. CMFQ has been studied for its potential to interact with a variety of biological targets and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone has been used in a variety of scientific research applications. It has been used as a ligand for the study of G protein-coupled receptors, as an inhibitor of tyrosine kinases, and as a tool for the study of protein-protein interactions. It has also been used as a substrate for the study of cytochrome P450 enzymes and as a tool for the study of enzyme-inhibitor interactions.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone is not fully understood. It is believed to act as an inhibitor of tyrosine kinases, which are proteins involved in signal transduction pathways. It is also believed to interact with G protein-coupled receptors, which are proteins involved in the regulation of cell signaling. In addition, it is believed to interact with cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds.
Biochemical and Physiological Effects
2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone has been found to have a range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of tyrosine kinases and G protein-coupled receptors. It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. In addition, it has been found to have an effect on the regulation of gene expression and cell signaling pathways.
Advantages and Limitations for Lab Experiments
2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. It is also relatively stable and has a low toxicity. However, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very specific in its interactions with biological targets, making it difficult to use in studies of specific proteins or pathways.
Future Directions
There are a number of potential future directions for the use of 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone in scientific research. One potential direction is in the study of drug-target interactions, as 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone has been found to interact with a variety of biological targets. Another potential direction is in the study of protein-protein interactions, as 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone has been found to interact with a variety of proteins. Finally, 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone could be used as a tool for the study of enzyme-inhibitor interactions, as it has been found to interact with cytochrome P450 enzymes.
properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-7-4-10(14)8-3-6(12)1-2-9(8)13-7/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUTVCQBWINSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589831 | |
| Record name | 2-(Chloromethyl)-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone | |
CAS RN |
946712-15-8 | |
| Record name | 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946712-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1611734.png)
![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)











